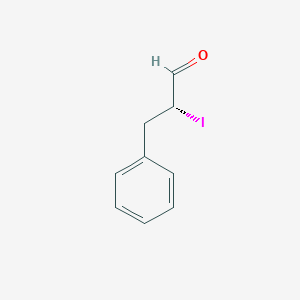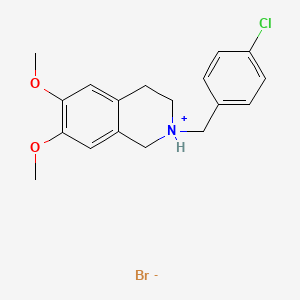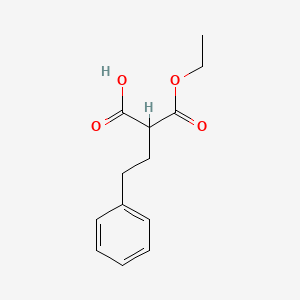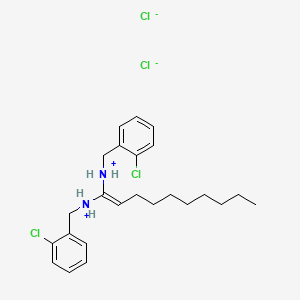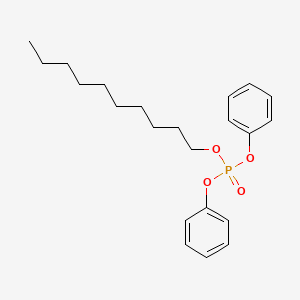
Decyl diphenyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decyl diphenyl phosphate: is an organophosphate compound with the chemical formula C22H31O4P . It is a colorless to pale yellow liquid that is primarily used as a plasticizer and flame retardant. The compound is known for its low volatility and high thermal stability, making it suitable for various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Decyl diphenyl phosphate can be synthesized through the esterification of phosphoric acid with decyl alcohol and diphenyl phosphate . The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In industrial settings, this compound is produced using continuous esterification processes. The reactants are fed into a reactor where they are mixed and heated to the required temperature. The reaction mixture is then passed through a series of distillation columns to separate the product from any unreacted starting materials and by-products. The final product is purified through filtration and distillation to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Decyl diphenyl phosphate can undergo oxidation reactions to form phosphoric acid derivatives.
Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base catalyst to yield decyl alcohol and diphenyl phosphate.
Substitution: this compound can participate in nucleophilic substitution reactions where the decyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Hydrolysis: Acidic or basic conditions using or .
Substitution: Nucleophiles such as or under mild conditions.
Major Products Formed:
Oxidation: Phosphoric acid derivatives.
Hydrolysis: Decyl alcohol and diphenyl phosphate.
Substitution: Various substituted phosphates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Decyl diphenyl phosphate is used as a plasticizer in the production of flexible plastics, enhancing their flexibility and durability. It is also used as a flame retardant in polymers to improve their fire resistance.
Biology: In biological research, this compound is used as a model compound to study the behavior of organophosphates in biological systems. It helps in understanding the metabolism and toxicity of similar compounds.
Medicine: While not directly used in medicine, this compound serves as a reference compound in toxicological studies to evaluate the safety and efficacy of other organophosphate-based drugs.
Industry: The compound is widely used in the manufacturing of coatings, adhesives, and sealants. Its flame-retardant properties make it valuable in the production of fire-resistant materials used in construction and transportation.
Mecanismo De Acción
Decyl diphenyl phosphate exerts its effects primarily through its interaction with polymeric materials . As a plasticizer, it integrates into the polymer matrix, reducing intermolecular forces and increasing flexibility. As a flame retardant, it promotes the formation of a char layer on the surface of the material, which acts as a barrier to heat and oxygen, thereby slowing down the combustion process.
Comparación Con Compuestos Similares
- Triphenyl phosphate
- Tris(2-chloroethyl) phosphate
- Tris(2-butoxyethyl) phosphate
Comparison:
- Triphenyl phosphate is similar in its flame-retardant properties but has higher volatility compared to decyl diphenyl phosphate.
- Tris(2-chloroethyl) phosphate is more effective as a flame retardant but is more toxic and less environmentally friendly.
- Tris(2-butoxyethyl) phosphate has similar plasticizing properties but is less thermally stable than this compound.
Uniqueness: this compound stands out due to its combination of low volatility, high thermal stability, and effective flame-retardant properties, making it a versatile compound for various industrial applications.
Propiedades
Número CAS |
14167-87-4 |
|---|---|
Fórmula molecular |
C22H31O4P |
Peso molecular |
390.5 g/mol |
Nombre IUPAC |
decyl diphenyl phosphate |
InChI |
InChI=1S/C22H31O4P/c1-2-3-4-5-6-7-8-15-20-24-27(23,25-21-16-11-9-12-17-21)26-22-18-13-10-14-19-22/h9-14,16-19H,2-8,15,20H2,1H3 |
Clave InChI |
UZJUEEROTUVKNS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




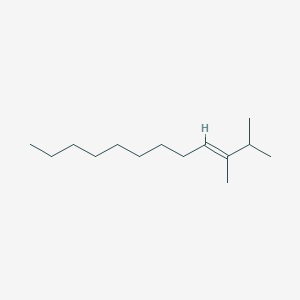
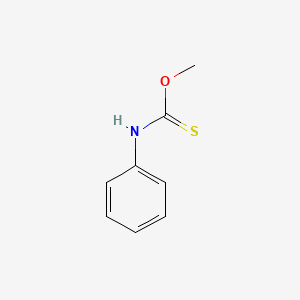
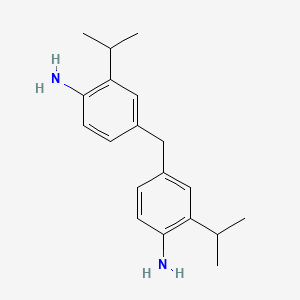

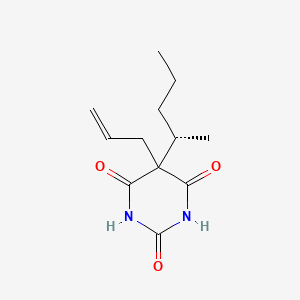
![2-[(2-tert-butyl-5-methylphenoxy)methyl]-4,5-dihydro-1H-imidazol-1-ium;chloride](/img/structure/B13738019.png)
